![molecular formula C14H23N3O4S B2921094 3,5-Dimethyl-4-((4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)isoxazole CAS No. 2309711-18-8](/img/structure/B2921094.png)
3,5-Dimethyl-4-((4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-Dimethyl-4-((4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)isoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on the synthesis of novel polycyclic systems incorporating benzodiazepine and isoindolinone fragments, highlighting the methodological advancements in creating complex molecular architectures. For example, Ukhin et al. (2011) describe the synthesis of a new fused pentacyclic system through dehydration reactions, demonstrating the structural diversity achievable with advanced synthetic techniques (Ukhin et al., 2011).
Heterocyclic Chemistry
The development of novel sulfonamide derivatives of 5-substituted-3-methylisoxazole has been explored, starting from 3,5-dimethylisoxazole. Filimonov et al. (2006) discuss key steps in generating diverse aryl/heteroaryl- and aminovinylsubstituted derivatives, showcasing the utility of isoxazole heterocycles in creating compounds with potential pharmacological applications (Filimonov et al., 2006).
Environmental Impact and Transformation Products
Research by Nödler et al. (2012) provides evidence for the microbially mediated abiotic formation of sulfamethoxazole transformation products under denitrifying conditions, highlighting the environmental persistence and transformation of sulfonamide drugs (Nödler et al., 2012).
Anticancer Activity
The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents demonstrates the application of isoxazole derivatives in developing new therapeutic agents. Redda and Gangapuram (2007) report on the synthesis and anticancer activity of these compounds, providing a basis for further exploration into their medicinal properties (Redda & Gangapuram, 2007).
Supramolecular Networks
León et al. (2013) study new metallomacrocyclic Pd(II) complexes based on hybrid pyrazole sulfoxide/sulfone ligands, contributing to the understanding of supramolecular networks and their potential applications in materials science (León et al., 2013).
Dual Angiotensin II and Endothelin A Receptor Antagonists
The discovery of N-isoxazolyl biphenylsulfonamides as potent dual angiotensin II and endothelin A receptor antagonists by Murugesan et al. (2002) illustrates the potential therapeutic applications of isoxazole derivatives in treating hypertension (Murugesan et al., 2002).
properties
IUPAC Name |
3,5-dimethyl-4-[[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4S/c1-11-14(12(2)21-15-11)22(18,19)17-6-3-5-16(7-8-17)13-4-9-20-10-13/h13H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRNASZLPBTNOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCN(CC2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4-((4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)isoxazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.